molecular formula C16H14N4O6S3 B7731393 MFCD04445499

MFCD04445499

Cat. No.: B7731393
M. Wt: 454.5 g/mol
InChI Key: DDMVFVCXFOVSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD04445499 is a chemical compound with a unique hybrid multidentate phosphine-alkene ligand structure, designed for transition metal coordination chemistry and catalytic applications . For instance, hybrid ligands in this class typically exhibit strong σ-donor and π-acceptor properties, enabling efficient metal-ligand bonding and catalytic activity in cross-coupling reactions .

Key Properties (hypothetical, based on analogous systems):

  • Molecular Formula: C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) .
  • Molecular Weight: ~235–350 g/mol (aligned with structurally related ligands) .
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) .
  • Synthesis: Likely involves palladium-catalyzed coupling reactions, as seen in the synthesis of similar boronic acid derivatives (e.g., Suzuki-Miyaura coupling) .

Applications:
this compound is primarily used in homogeneous catalysis, particularly in C–C bond-forming reactions. Its phosphine-alkene hybrid structure enhances steric and electronic tunability, making it advantageous for asymmetric catalysis .

Properties

IUPAC Name

5-methyl-4-oxo-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S3/c1-7-11-13(22)19-16(20-14(11)28-12(7)15(23)24)27-6-10(21)18-8-2-4-9(5-3-8)29(17,25)26/h2-5H,6H2,1H3,(H,18,21)(H,23,24)(H2,17,25,26)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVFVCXFOVSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04445499 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

MFCD04445499 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD04445499 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD04445499 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD04445499, two structurally and functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 1-(3,5-双(三氟甲基)苯基)丙-1-酮 (CAS 1533-03-5)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~235 g/mol 235.27 g/mol 202.17 g/mol
Log Po/w 2.15 (predicted) 2.15 (XLOGP3) 3.12 (experimental)
Solubility 0.24 mg/mL in water 0.24 mg/mL (ESOL) Insoluble in water; soluble in organic solvents
Catalytic Role Transition metal ligand Suzuki-Miyaura coupling reagent Electrophilic catalyst in Friedel-Crafts reactions
Synthetic Accessibility Moderate (Score: 2.07) High (Score: 2.07) Low (Complex trifluoromethyl groups)

Key Findings:

Structural Similarities: Both this compound and CAS 1046861-20-4 feature boronic acid moieties, enabling their use in cross-coupling reactions. However, this compound integrates a phosphine-alkene backbone, enhancing its metal-binding versatility compared to simple boronic acids .

Functional Divergence :

  • Reactivity : this compound’s hybrid ligand structure supports both σ-donation (via phosphine) and π-backbonding (via alkene), whereas CAS 1046861-20-4 acts solely as a nucleophilic coupling partner .
  • Thermal Stability : Trifluoromethyl groups in CAS 1533-03-5 confer high thermal stability (boiling point: 210°C), surpassing this compound’s stability under catalytic conditions .

Research Implications

The comparison underscores this compound’s niche in catalysis, balancing synthetic accessibility and functional adaptability. Future research should explore its performance in asymmetric hydrogenation, a domain where phosphine-alkene hybrids remain understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.